Bromo-PEG2-t-butyl ester
Overview
Description
Bromo-PEG2-t-butyl ester is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
Bromo-PEG2-t-butyl ester has a molecular weight of 297.2 g/mol . It contains a total of 36 bonds, including 15 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 aliphatic ester, and 2 aliphatic ethers .Chemical Reactions Analysis
The bromide (Br) in Bromo-PEG2-t-butyl ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Bromo-PEG2-t-butyl ester has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.240±0.06 g/cm3 . It should be stored at 2-8°C .Scientific Research Applications
C11H21BrO4 C_{11}H_{21}BrO_{4} C11H21BrO4
and a molecular weight of 297.19 g/mol, is a versatile reagent in various fields of research .Drug Delivery Systems
Bromo-PEG2-t-butyl ester: is commonly used in the development of drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media, which is crucial for delivering hydrophobic drugs. The bromide group acts as a good leaving group for nucleophilic substitution reactions, allowing for the conjugation of drugs to the PEG linker .
PEGylation of Therapeutic Molecules
This compound is instrumental in the PEGylation process, where it reacts selectively with amino groups in proteins and peptides. PEGylation improves the stability and circulation time of therapeutic molecules, leading to enhanced clinical outcomes .
PROTAC Linker
Bromo-PEG2-t-butyl ester: serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to degrade specific proteins of interest within cells, and this compound provides a flexible connection between the ligand for the target protein and the E3 ubiquitin ligase .
Surface Modification
The compound is used for surface modification of various materials. By attaching to surfaces, it can impart hydrophilicity, which is beneficial for reducing nonspecific protein adsorption and cell adhesion on medical devices .
Nanoparticle Functionalization
Functionalization of nanoparticles with Bromo-PEG2-t-butyl ester enhances their biocompatibility and stability in biological environments. This is essential for applications in imaging, sensing, and as carriers for targeted drug delivery .
Synthesis of Bioconjugates
Bioconjugation techniques utilize Bromo-PEG2-t-butyl ester to link biomolecules with other entities like drugs, fluorescent dyes, or targeting ligands. This is particularly useful in creating diagnostic agents or therapeutics with improved properties .
Molecular Probes
The compound is used in the design of molecular probes that are PEGylated. These probes can be used for various bioanalytical applications, including the detection of biomarkers or the study of molecular interactions .
Research Tool in Proteomics
In proteomics research, Bromo-PEG2-t-butyl ester is used as a tool for modifying proteins and peptides. This modification can help in studying protein function, interactions, and in the development of new proteomic techniques .
Mechanism of Action
Safety and Hazards
Bromo-PEG2-t-butyl ester is classified as a flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, not to breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYAYHGUAATLSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG2-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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